

Merafloxacin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Merafloxacin

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Merafloxacin (CI-934) is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum antibacterial activity. Initially developed in the 1980s, it has recently garnered renewed interest for its potential antiviral properties, specifically as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in coronaviruses, including SARS-CoV-2. This guide provides a comprehensive technical overview of **Merafloxacin**, consolidating available data on its antibacterial and antiviral activities, mechanism of action, and available experimental insights.

Chemical and Physical Properties

Merafloxacin is chemically known as 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₁₉ H ₂₃ F ₂ N ₃ O ₃
Molecular Weight	379.4 g/mol
CAS Number	91188-00-0

Antibacterial Activity

Merafloxacin exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against staphylococci and streptococci.

In Vitro Susceptibility

The minimum inhibitory concentrations (MICs) of **Merafloxacin** against various bacterial isolates have been determined using standard agar and broth dilution methods. The following tables summarize the available MIC data, primarily focusing on MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates).

Table 1: In Vitro Activity of **Merafloxacin** against Gram-Positive Aerobes

Bacterial Species	Number of Strains	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus	-	0.06 - 0.25	0.25
Methicillin-Resistant S. aureus (MRSA)	-	-	0.13
Enterococcus faecalis	-	-	0.5
Streptococcus pneumoniae	-	0.25 - 0.5	-
Beta-hemolytic streptococci	-	0.12 - 0.5	-
Viridans streptococci	-	0.06 - 0.5	-
Listeria monocytogenes	-	-	1.0

Table 2: In Vitro Activity of **Merafloxacin** against Gram-Negative Aerobes

Bacterial Species	Number of Strains	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)
Enterobacteriaceae	-	0.1 - 25	1.6
Haemophilus influenzae	-	≤0.003 - 0.025	0.025
Neisseria gonorrhoeae	-	≤0.003 - 0.025	0.025
Neisseria meningitidis	-	-	0.13
Pseudomonas aeruginosa	-	3.1 - 25	>8.0

Table 3: In Vitro Activity of **Merafloxacin** against Anaerobic Bacteria

Bacterial Species	Number of Strains	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)
Non-Bacteroides anaerobes	-	0.05 - 3.1	1.6
Bacteroides species	-	1 - 8	-

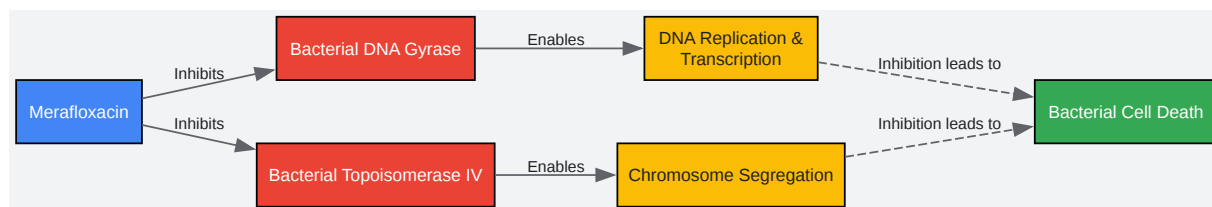
Mechanism of Action: Antibacterial

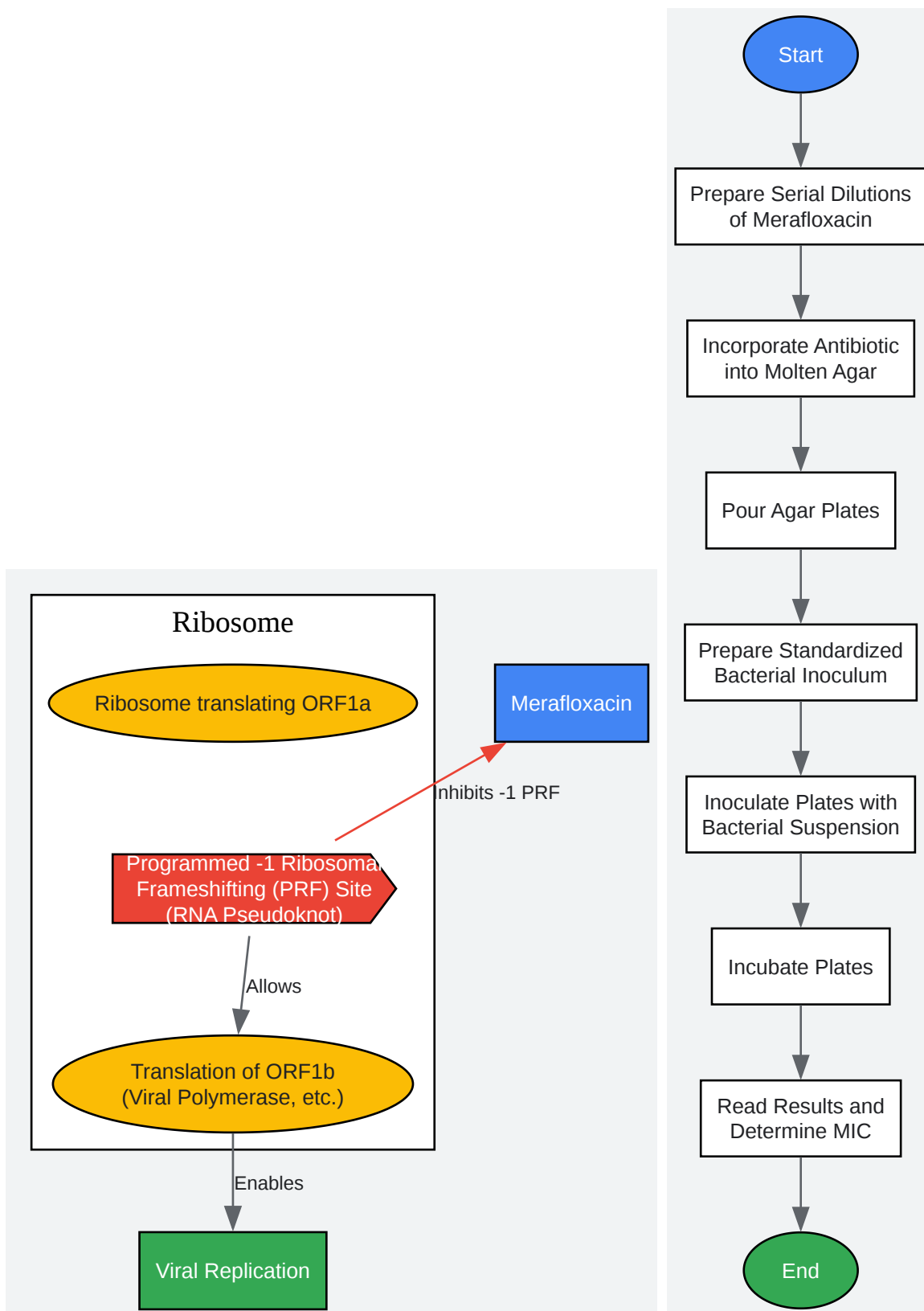
As a fluoroquinolone, **Merafloxacin**'s primary antibacterial mechanism of action is the inhibition of bacterial DNA synthesis.^{[1][2]} This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^{[1][2]}

- **DNA Gyrase:** This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.^{[2][3]} **Merafloxacin** binds to the GyrA subunit of DNA gyrase, interfering with its strand-cutting and resealing functions.^[3] This leads to the stabilization of the enzyme-DNA complex, blocking the progression of the replication fork and inducing lethal double-strand breaks in the bacterial chromosome.^[1]
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.^[2] **Merafloxacin** inhibits topoisomerase

IV, preventing the segregation of replicated DNA into daughter cells and ultimately leading to cell death.^[4]

The following diagram illustrates the antibacterial mechanism of action of **Merafloxacin**.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parke-Davis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
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